molecular formula C11H16FN3 B2895123 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline CAS No. 1233952-89-0

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B2895123
CAS No.: 1233952-89-0
M. Wt: 209.268
InChI Key: ZBUGWIFLFKJZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16FN3. It is a substituted aniline derivative, characterized by the presence of a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the second position on the aniline ring. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity .

Scientific Research Applications

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or spray, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane (CH2Cl2) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process often includes the use of automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity. This compound can inhibit enzyme activity or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUGWIFLFKJZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.